Methyl 3-formylindolizine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-formylindolizine-1-carboxylate” is a chemical compound. It is also known as “methyl 3-formyl-1H-indole-1-carboxylate” with a CAS Number of 111168-43-5 . It has a molecular weight of 203.2 .

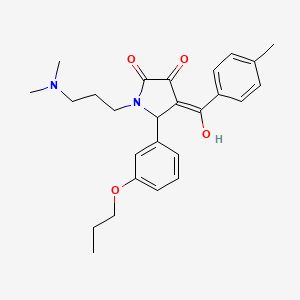

Molecular Structure Analysis

The molecular structure of “Methyl 3-formylindolizine-1-carboxylate” is represented by the linear formula C11H9NO3 . For a more detailed analysis, techniques such as IR, 1H-NMR, 13C-NMR, and MS data can be used .Scientific Research Applications

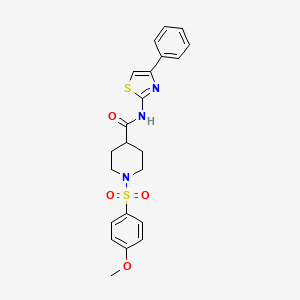

Structural Analysis in Drug Development

Methyl 3-formylindolizine-1-carboxylate has been structurally analyzed, particularly in its phenylindolizine-based derivatives. For instance, methyl 3-(4-flurobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate was investigated for its inhibitory action against Mycobacterium tuberculosis. The study involved Hirshfeld surface analysis and fingerprint plots to characterize intermolecular interactions, crucial for the drug's crystal structure formation and its potential as a tuberculosis treatment (Hasija et al., 2020).

Synthesis Methodologies

Research has also focused on developing efficient synthesis methods for indolizine-1-carboxylates. An effective one-pot synthetic protocol was developed for 3-arylindolizine-1-carboxylates, involving 1,3-dipolar annulation and subsequent aromatisation. This method emphasizes the role of methyl 3-formylindolizine-1-carboxylate in facilitating straightforward synthesis processes, vital for pharmaceutical development (Li et al., 2013).

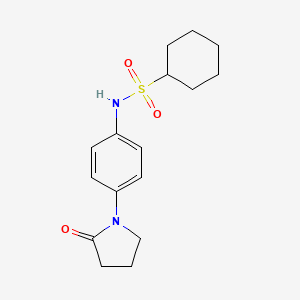

Larvicidal Properties

Another study explored the synthesis of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates, revealing their larvicidal properties against Anopheles arabiensis. This indicates the potential of methyl 3-formylindolizine-1-carboxylate derivatives in developing bioactive compounds for pest control applications (Chandrashekharappa et al., 2018).

Bioactive Compound Synthesis

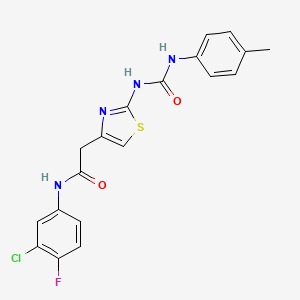

Further research includes the synthesis of various indolizine derivatives for potential therapeutic applications. The creation of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides showcased a range of biological activities, including anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial properties. These findings highlight the versatility of methyl 3-formylindolizine-1-carboxylate in synthesizing diverse bioactive molecules (Mahanthesha et al., 2022).

Future Directions

properties

IUPAC Name |

methyl 3-formylindolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-6-8(7-13)12-5-3-2-4-10(9)12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHYFXWYKVJSAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CN2C(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formylindolizine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(3-methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2881245.png)

![4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2881251.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2881254.png)

![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-enamide](/img/structure/B2881255.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881256.png)

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-3-methyl-butyric acid](/img/structure/B2881257.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881258.png)

![1-[4-(Dimethylamino)pyrimidin-2-yl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B2881264.png)